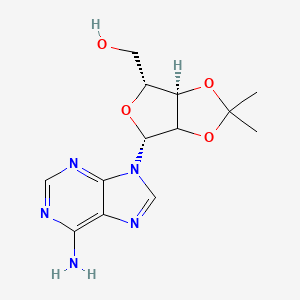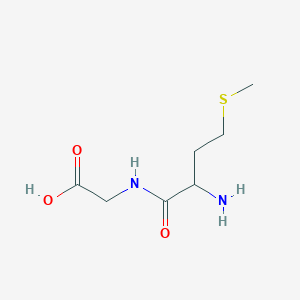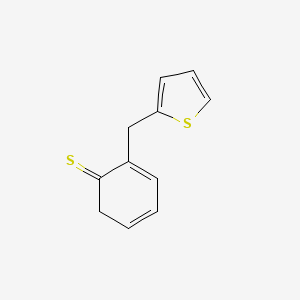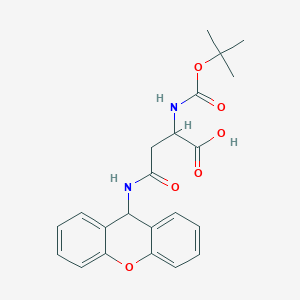
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine is a synthetic nucleoside analog. It is structurally related to adenine, one of the four nucleobases in the nucleic acid of DNA. This compound is characterized by the presence of an isopropylidene group protecting the ribofuranosyl moiety, which enhances its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine typically involves the protection of the ribose moiety followed by the glycosylation of adenine. The ribose is first protected with an isopropylidene group to form 2,3-O-isopropylidene-D-ribofuranose. This intermediate is then reacted with adenine under acidic conditions to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce halides or other functional groups into the molecule.
Applications De Recherche Scientifique
9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and can inhibit their activity, leading to disrupted DNA or RNA replication. This makes it a potential candidate for antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide riboside: Another nucleoside analog with applications in metabolic studies and as a dietary supplement.
Ribonucleosides: These compounds share a similar ribose moiety but lack the isopropylidene protection group.
Uniqueness
The uniqueness of 9-(2,3-O-Isopropylidene-beta-D-ribofuranosyl)adenine lies in its isopropylidene protection, which enhances its stability and solubility compared to other nucleoside analogs. This makes it particularly useful in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H17N5O4 |
|---|---|
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
[(4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9?,12-/m1/s1 |
Clé InChI |
LCCLUOXEZAHUNS-QMZDVBQNSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@H](C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)
![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)

![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,ethyl ester,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396566.png)
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13396569.png)
![6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13396571.png)

![17-Hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13396579.png)


![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid](/img/structure/B13396595.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13396611.png)
